Salicin

Übersicht

Beschreibung

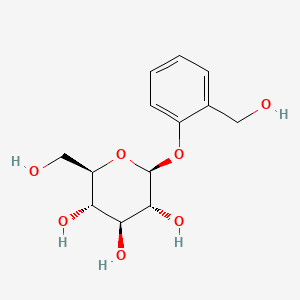

Salicin ist ein alkoholischer β-Glucosid, der natürlicherweise in der Rinde von Weiden (Salix-Arten) und anderen Pflanzen wie Pappeln vorkommt. Es ist nach der Weiden-Gattung Salix benannt. This compound ist ein biosynthetischer Vorläufer von Salicylaldehyd und war aufgrund seiner Rolle bei der Entwicklung von Aspirin (Acetylsalicylsäure) historisch bedeutsam. Es ist bekannt für seinen bitteren Geschmack und wird seit Jahrhunderten wegen seiner medizinischen Eigenschaften verwendet .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch Glykosylierung von Salicylalkohol mit Glucose synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, um die Bildung der glykosidischen Bindung zwischen Glucose und Salicylalkohol zu erleichtern. Die Reaktionsbedingungen umfassen oft moderate Temperaturen und die Verwendung von Lösungsmitteln wie Wasser oder Ethanol, um die Reaktanten zu lösen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus natürlichen Quellen, hauptsächlich Weidenrinde. Die Rinde wird geerntet, getrocknet und anschließend einer Reihe von Extraktionsprozessen mit Lösungsmitteln wie Wasser oder Ethanol unterzogen. Der Extrakt wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um reines this compound zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Salicin can be synthesized through the glycosylation of salicyl alcohol with glucose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond between the glucose and salicyl alcohol. The reaction conditions often include moderate temperatures and the use of solvents such as water or ethanol to dissolve the reactants .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources, primarily willow bark. The bark is harvested, dried, and then subjected to a series of extraction processes using solvents like water or ethanol. The extract is then purified through crystallization or other separation techniques to obtain pure this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Salicin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung.

Häufige Reagenzien und Bedingungen:

Hydrolyse: this compound kann unter sauren oder enzymatischen Bedingungen hydrolysiert werden, um Salicylalkohol und Glucose zu ergeben.

Oxidation: Salicylalkohol, der von this compound abgeleitet ist, kann oxidiert werden, um Salicylaldehyd und weiter zu Salicylsäure zu bilden.

Hauptprodukte:

Hydrolyse: Salicylalkohol und Glucose.

Oxidation: Salicylaldehyd und Salicylsäure.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Salicin is known for its anti-inflammatory and analgesic effects, which are largely attributed to its metabolism into salicylic acid in the body. This transformation allows this compound to exert similar effects as aspirin, making it a valuable compound in pain management and inflammatory conditions.

Anti-inflammatory Effects

Research has demonstrated that this compound can reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. For instance, a study showed that this compound effectively suppressed inflammation in mouse models subjected to lipopolysaccharide-induced inflammation by inhibiting NF-κB activation . Additionally, it has been shown to ameliorate symptoms in models of dextran sulfate sodium-induced colitis .

Analgesic Effects

This compound's analgesic properties have been extensively studied in the context of arthritis and other pain-related conditions. A clinical trial involving willow bark extract (which contains this compound) reported significant reductions in pain scores among participants with rheumatoid arthritis . The study indicated that a daily dose of 240 mg of this compound could effectively alleviate pain and improve overall quality of life .

Clinical Applications

This compound's therapeutic potential extends beyond anti-inflammatory and analgesic uses. Recent studies have explored its applications in dermatology and skin care.

Dermatological Applications

A notable clinical study evaluated a topical formulation containing 0.5% this compound for its effects on skin aging. Over 12 weeks, participants exhibited statistically significant improvements in skin texture, radiance, and overall appearance . The results suggest that this compound may help mitigate visible signs of aging by enhancing skin hydration and elasticity.

Antimicrobial Properties

Emerging research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that this compound can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents .

Emerging Research and Future Directions

The exploration of this compound's applications continues to expand within various scientific domains:

Bioinspired Materials

Recent investigations have focused on integrating this compound into bioinspired materials for biomedical applications. Its ability to inhibit collagen degradation by matrix metalloproteinases presents opportunities for developing advanced wound healing materials and tissue engineering scaffolds .

Proteomic Studies

Proteomic approaches are being employed to understand the complex mechanisms through which this compound exerts its effects within biological systems. These studies aim to elucidate how this compound interacts with multiple targets at the molecular level, paving the way for novel therapeutic strategies in traditional medicine .

Summary Table of this compound Applications

Wirkmechanismus

Salicin exerts its effects primarily through its conversion to salicylic acid in the body. Once ingested, this compound is hydrolyzed to salicyl alcohol and glucose. Salicyl alcohol is then oxidized to salicylic acid, which inhibits the enzyme cyclooxygenase (COX). This inhibition reduces the production of prostaglandins, which are involved in inflammation and pain signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Salicin wird oft mit anderen Salicylaten und phenolischen Glykosiden verglichen:

Ähnliche Verbindungen:

Salicylsäure: Ein direkter Metabolit von this compound, der in der Medizin und Kosmetik weit verbreitet ist.

Methylsalicylat: Ein weiteres Salicylat mit ähnlichen analgetischen Eigenschaften, das häufig in topischen Schmerzmitteln verwendet wird.

Aspirin (Acetylsalicylsäure): Ein Derivat der Salicylsäure, bekannt für seine analgetischen, entzündungshemmenden und fiebersenkenden Eigenschaften.

Einzigartigkeit: this compound ist einzigartig in seinem natürlichen Vorkommen und seiner historischen Bedeutung als Vorläufer von Aspirin. Seine natürliche Extraktion aus Weidenrinde und seine Umwandlung in Salicylsäure im Körper unterstreichen seine Bedeutung sowohl in der traditionellen als auch in der modernen Medizin .

Biologische Aktivität

Salicin is a naturally occurring compound primarily found in the bark of willow trees (genus Salix) and has been recognized for its various biological activities, particularly its anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Metabolism

This compound is a glycoside of salicylic acid, with the chemical formula C₇H₆O₇. Upon ingestion, this compound is metabolized in the body to salicylic acid, which is responsible for many of its therapeutic effects. The metabolism process involves hydrolysis by intestinal flora and subsequent absorption into the bloodstream.

Pharmacological Activities

This compound exhibits a range of pharmacological activities that can be categorized as follows:

- Anti-inflammatory Effects : this compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. Research indicates that this compound has a better binding affinity for COX-2 than acetylsalicylic acid (aspirin), suggesting it may be a more effective anti-inflammatory agent .

- Analgesic Properties : Clinical studies have demonstrated that this compound effectively reduces pain associated with conditions such as arthritis. In a randomized controlled trial involving patients with rheumatoid arthritis, those treated with willow bark extract containing this compound reported significant pain relief compared to placebo groups .

- Neuroprotective Effects : this compound has been found to exert neuroprotective effects in models of ischemic brain injury. A study on gerbils showed that treatment with this compound reduced oxidative stress markers and improved neuronal survival by activating the PI3K/Akt signaling pathway .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : this compound modulates the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

- Oxidative Stress Reduction : By enhancing antioxidant enzyme activity (e.g., superoxide dismutase), this compound mitigates oxidative damage in tissues, particularly in neural cells during ischemic events .

- Modulation of Pain Pathways : this compound influences pain perception pathways by inhibiting COX enzymes and other mediators involved in pain signaling.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Rheumatic Fever Treatment : Thomas MacLagan's historical case study from 1876 demonstrated the rapid improvement of symptoms in a patient with rheumatic fever after administering this compound. The patient's temperature and pulse significantly decreased within days of treatment, showcasing this compound's potent analgesic properties .

- Arthritis Management : A recent randomized controlled trial involving 26 participants assessed the effectiveness of willow bark extract (240 mg/day of this compound) over six weeks. Results indicated significant reductions in pain scores and improvements in physical function compared to placebo .

Data Table: Summary of Key Studies on this compound

| Study Reference | Condition Treated | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| MacLagan (1876) | Rheumatic Fever | 84 grains/day | 3 days | Rapid reduction in pain and swelling |

| Biegert et al. (2023) | Rheumatoid Arthritis | 240 mg/day | 6 weeks | Significant pain relief compared to placebo |

| Neuroprotection Study (2021) | Ischemic Brain Injury | 20 mg/kg | Not specified | Reduced oxidative stress; improved neuronal survival |

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFMICBWJRZIBI-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883326 | |

| Record name | Salicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

40 mg/mL at 25 °C | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138-52-3 | |

| Record name | Salicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicin [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | salicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-D-Glucopyranoside, 2-(hydroxymethyl)phenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-hydroxy-o-tolyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649620TBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | Salicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.